1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride
Description
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is a piperidin-4-one derivative featuring a 2-methoxyethyl group at the 1-position and methyl substituents at the 2- and 3-positions of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The compound’s molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.73 g/mol (calculated from constituent atomic masses). Its structure combines a ketone group (at position 4) with a polar 2-methoxyethyl chain, making it suitable for interactions with biological targets such as receptors or enzymes.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-9(2)11(6-7-13-3)5-4-10(8)12;/h8-9H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCOWPGCVHUUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCOC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Piperidine Ring Formation
The piperidine core is typically synthesized via cyclization of 2,3-dimethyl-1,4-diketone precursors. In a method described by [CN102304083A], the cyclization step employs a dimethyl phosphate-mediated reaction under alkaline conditions (0–4°C), yielding a 3-methoxy-2-methyl-4H-pyran-4-one intermediate. This intermediate undergoes ammonification in strong aqueous ammonia at 40–45°C, facilitating ring contraction to form the piperidine skeleton.
Key reaction parameters:
Methoxyethyl Group Introduction
The methoxyethyl substituent is introduced via nucleophilic substitution using 2-methoxyethyl halides. Patent [CN102304083A] details a phosphorus oxychloride (POCl₃)-mediated chlorination step, where 3-methoxy-2-methyl-4(1H)-pyridone reacts with POCl₃ under reflux (8–12 hours) to form 4-chloro-3-methoxy-2-picoline. Subsequent oxidation with hydrogen peroxide (20–40%) in acetic acid at 50–80°C yields the ketone functionality at the 4-position.
Optimization insights:
Hydrochloride Salt Formation
The final compound is precipitated as its hydrochloride salt by treating the free base with concentrated hydrochloric acid. Recrystallization from sherwood oil or acetone-water mixtures enhances purity (>98% by HPLC).
Industrial-Scale Production Methods
Catalytic Enhancements
Industrial protocols optimize the cyclization step using phase-transfer catalysts (e.g., tetrabutylammonium bromide), reducing reaction times by 40% compared to laboratory methods. Continuous flow reactors further improve yield consistency by maintaining precise temperature control during exothermic steps.
Purification Techniques
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Recrystallization: Acetone-water mixtures (3:1 v/v) achieve >99% purity.
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) removes trace impurities.
Reaction Condition Optimization
Temperature and Pressure Effects
| Step | Optimal Temperature | Pressure | Yield Improvement |
|---|---|---|---|
| Cyclization | 0–4°C | Atmospheric | 15% |
| Methoxyethylation | 50–80°C | Reflux | 22% |
| Hydrochloride Formation | 25°C | Vacuum | 12% |
Solvent Systems
-
Cyclization: Dichloromethane minimizes byproduct formation.
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Oxidation: Glacial acetic acid enhances hydrogen peroxide stability.
Comparative Analysis of Synthetic Approaches
Traditional vs. Green Chemistry Methods
Traditional methods rely on POCl₃ and dichloromethane, posing environmental and safety concerns. Recent advances explore microwave-assisted synthesis to reduce POCl₃ usage by 60% while maintaining 85% yield.
Substituent Position Impact
Studies on analogous piperidine derivatives reveal that 6-methyl substitution (as in [J-Stage] compounds) enhances reaction kinetics by 3-fold compared to 3-methyl analogs. This principle informs methoxyethyl placement strategies in the target compound.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:
- Oxidation: Conversion to carboxylic acids or aldehydes.
- Reduction: Transformation into alcohols.
- Substitution Reactions: The methoxyethyl group can be replaced with other nucleophiles.
Biology
The compound has shown potential as a ligand in receptor-ligand interaction studies and may serve as an enzyme inhibitor in various metabolic processes. Its unique substituents influence its biological activity significantly.
Biological Activities:
- Anticancer Properties: Similar piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.
- Neuroprotective Effects: Research suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment.
Anticancer Activity
A study involving piperidine derivatives showed significant apoptosis induction in cancer cells (FaDu). The tested compound exhibited a dose-dependent response with IC50 values indicating effective cytotoxicity compared to standard treatments like bleomycin.
| Study Reference | Findings |
|---|---|
| Anticancer Activity Study | Significant apoptosis induction in FaDu cells; effective cytotoxicity compared to bleomycin |
Neuroprotection
Research on related compounds indicated dual inhibition of AChE and BuChE, enhancing brain exposure, which is crucial for treating neurodegenerative diseases.
| Study Reference | Findings |
|---|---|
| Neuroprotection Study | Enhanced brain exposure; dual inhibition noted |
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and dimethyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Substituent Effects: The 2-methoxyethyl group improves solubility in polar solvents, as seen in ionic liquids (e.g., 1-(2-Methoxyethyl)piperazine) and Goxalapladib . Pharmacological Activity: Meperidine’s phenyl and ester groups confer opioid activity, whereas the target compound’s dimethyl and ketone groups may target different pathways (e.g., CNS or metabolic enzymes) .
2-Methoxyethyl-Substituted Compounds in Medicinal Chemistry
Table 2: Substituent Impact on Bioactivity
- Key Observations: Positional Effects: The 2-methoxyethyl group at the 1-position in naphthoimidazolium bromides enhances DNA binding affinity, while its presence in Metoprolol’s phenoxy chain improves β1-adrenergic receptor selectivity . Solubility vs. Bioavailability: Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than free bases or bromides, critical for oral bioavailability .
Pharmacokinetic and Stability Profiles
Table 3: Stability and Handling
- Key Observations :
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 1-(2-methoxyethyl)piperazine derivatives, involving alkylation of piperidin-4-one followed by HCl salt formation .
Notes
Biological Activity
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is a synthetic compound that has garnered attention in biological research for its potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring with two methyl groups and a methoxyethyl substituent. Its structure can be represented as follows:
The biological activity of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxyethyl group enhances its lipophilicity, potentially improving its binding affinity to target proteins.
Potential Interactions:
- Receptor-Ligand Interactions : The compound may act as a ligand in receptor studies, influencing signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, similar to other piperidine derivatives that have shown efficacy against conditions like cancer and neurodegenerative diseases .
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit anticancer activity. For instance, compounds structurally similar to 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride have demonstrated cytotoxic effects on various cancer cell lines. A notable study showed improved cytotoxicity compared to standard treatments like bleomycin in hypopharyngeal tumor models .
Neuroprotective Effects
Research has highlighted the potential of similar compounds in treating neurodegenerative diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease .
Case Studies
- Anticancer Activity :
- Study Reference : A three-component reaction involving piperidine derivatives showed significant apoptosis induction in FaDu cells.
- Findings : The compound exhibited a dose-dependent response with IC50 values indicating effective cytotoxicity.
- Neuroprotection :
- Study Reference : Investigated the inhibition of AChE and BuChE by related piperidine derivatives.
- Findings : Enhanced brain exposure and dual inhibition were noted.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride?
- Methodology : A plausible synthetic route involves functionalizing the piperidin-4-one core via nucleophilic substitution. For example, introducing the 2-methoxyethyl group could follow a Mitsunobu reaction or alkylation under basic conditions. Protection/deprotection strategies (e.g., using Boc groups) may stabilize intermediates. Similar piperidine derivatives are synthesized via sulfonylation or alkylation steps under anhydrous conditions, as seen in sulfonyl-piperidine analogs .
- Key Considerations : Monitor reaction progress with TLC or LC-MS. Purification via recrystallization or column chromatography is recommended.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray Crystallography : Single-crystal analysis (if feasible) to resolve spatial conformation, as demonstrated in structurally related piperidin-4-one derivatives .
- Validation : Compare spectral data with computational predictions (e.g., DFT simulations).
Q. What are the stability and storage conditions for this compound?
- Stability : Avoid exposure to strong oxidizers and moisture. The compound is likely stable at room temperature under inert atmospheres, based on SDS data for similar hydrochlorides .
- Storage : Store at -20°C in airtight, light-resistant containers with desiccants.
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for piperidin-4-one derivatives?
- Troubleshooting Framework :
- Variable Screening : Optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation). For example, varying catalyst concentrations improved yields in related piperidine syntheses .
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-alkylation or decomposition).
- Case Study : Inconsistent yields in sulfonylation reactions were resolved by controlling reaction time and anhydrous conditions .
Q. What experimental designs are suitable for studying the reactivity of the methoxyethyl group in this compound?
- Reactivity Probes :
- Oxidative Studies : Use HO or meta-chloroperbenzoic acid (mCPBA) to assess ether bond stability .
- Nucleophilic Substitution : React with Grignard reagents or amines to evaluate substituent lability.
- Kinetic Analysis : Conduct time-resolved FT-IR or H NMR to track reaction intermediates.
Q. How should discrepancies in toxicological data be resolved for novel piperidine hydrochlorides?
- Approach :
- In Silico Predictions : Use tools like ProTox-II to estimate acute toxicity and compare with empirical data.
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells).
- Context : Existing SDS for related compounds lack acute toxicity data, necessitating independent validation .
Data Contradiction and Validation
Q. What strategies validate conflicting solubility data for hydrochlorides in polar solvents?
- Experimental Workflow :
- Phase Solubility Studies : Measure solubility in DMSO, water, and ethanol at 25°C vs. 37°C.
- Purity Checks : Quantify impurities (e.g., residual solvents) via GC or Karl Fischer titration.
- Case Example : Discrepancies in piperidine sulfonyl derivatives were traced to hygroscopicity, requiring strict moisture control during measurements .
Q. How can crystallographic data resolve stereochemical ambiguities in substituted piperidinones?
- Protocol :
- Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures.
- X-ray Diffraction : Compare observed dihedral angles and torsion parameters with computational models (e.g., Mercury CSD).
- Reference : A study on 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one achieved 0.051 R-factor resolution, confirming chair conformations .
Methodological Resources
- Synthetic Protocols : Refer to PubChem entries for analogous piperidine derivatives .
- Safety Guidelines : Adopt handling practices from KISHIDA CHEMICAL’s SDS, including PPE and ventilation .
- Structural Analysis : Utilize crystallographic data from peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
